![molecular formula C16H20N2O8 B12633921 (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)octanedioic acid CAS No. 919768-48-2](/img/structure/B12633921.png)
(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)octanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)octanedioic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a nitrophenyl group and an octanedioic acid backbone. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)octanedioic acid typically involves multiple steps, starting with the preparation of the nitrophenylmethoxycarbonyl (Fmoc) group. This is followed by the coupling of the Fmoc-protected amino acid with octanedioic acid under specific reaction conditions, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)octanedioic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)octanedioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding. Its ability to form stable complexes with proteins makes it valuable for structural biology studies.
Medicine
In medicine, this compound is explored for its potential as a therapeutic agent. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of high-performance materials.
作用机制
The mechanism of action of (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)octanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the octanedioic acid backbone can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)hexanedioic acid
- (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)decanedioic acid
- (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)butanedioic acid
Uniqueness
Compared to its analogs, (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)octanedioic acid has a longer carbon chain, which can influence its solubility, reactivity, and interaction with biological targets
属性
CAS 编号 |
919768-48-2 |
|---|---|
分子式 |
C16H20N2O8 |
分子量 |
368.34 g/mol |
IUPAC 名称 |
(2R)-2-[(4-nitrophenyl)methoxycarbonylamino]octanedioic acid |
InChI |
InChI=1S/C16H20N2O8/c19-14(20)5-3-1-2-4-13(15(21)22)17-16(23)26-10-11-6-8-12(9-7-11)18(24)25/h6-9,13H,1-5,10H2,(H,17,23)(H,19,20)(H,21,22)/t13-/m1/s1 |
InChI 键 |
ZLMWTLKLJBYZDW-CYBMUJFWSA-N |
手性 SMILES |
C1=CC(=CC=C1COC(=O)N[C@H](CCCCCC(=O)O)C(=O)O)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1COC(=O)NC(CCCCCC(=O)O)C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



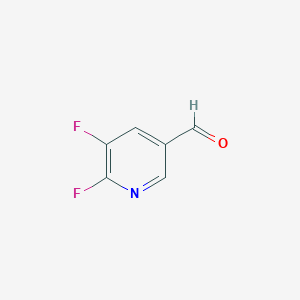

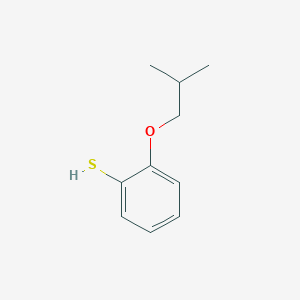
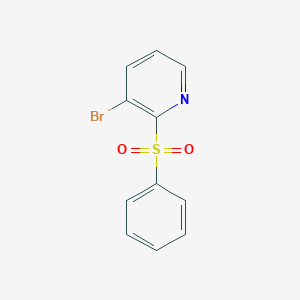
![[(2S,3S)-1,3-dinitropentan-2-yl]cyclohexane](/img/structure/B12633881.png)
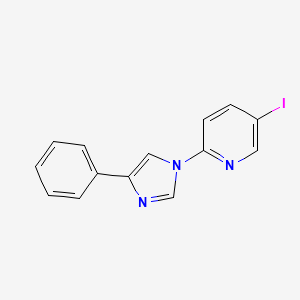
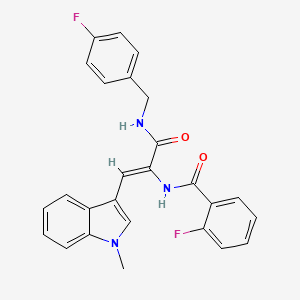

![2-Ethyl-4,5,6,7-tetrahydro-oxazolo[4,5-C]pyridine](/img/structure/B12633896.png)
![Benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12633904.png)
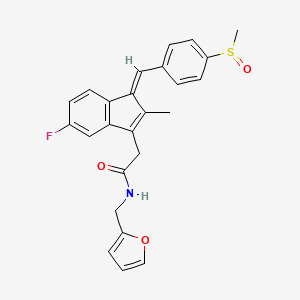
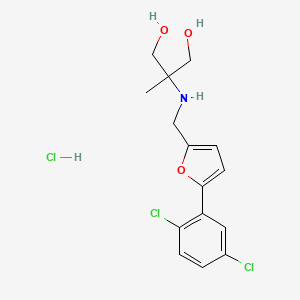
![(3aS,6aR)-5-(3-chloro-4-fluorophenyl)-3-(1,3-dimethylpyrazol-4-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B12633935.png)
